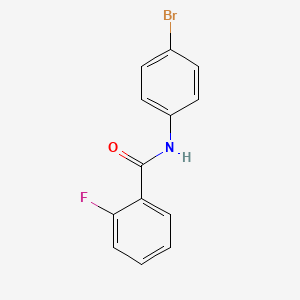

N-(4-bromophenyl)-2-fluorobenzamide

Description

N-(4-bromophenyl)-2-fluorobenzamide is a halogenated benzamide derivative featuring a bromine atom at the para-position of the aniline ring and a fluorine atom at the ortho-position of the benzamide moiety. This compound combines the electronic effects of fluorine (high electronegativity, small atomic radius) with the polarizability and steric bulk of bromine, making it a candidate for exploration in materials science, medicinal chemistry, and crystallography.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVDFZONSTVCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-fluorobenzamide typically involves the condensation of 4-bromoaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an inert solvent.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

Anticancer Activity

N-(4-bromophenyl)-2-fluorobenzamide has demonstrated significant potential as an anticancer agent. Studies have shown that it inhibits the proliferation of various cancer cell lines, with an IC50 value indicating effective activity against specific types of cancer cells. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited strong inhibitory effects on cancer cell lines, suggesting its potential for further development in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that this compound can inhibit spore germination in fungi such as Moniliophthora perniciosa, demonstrating its potential as a fungicide . Additionally, it has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Antiviral Effects

Preliminary studies suggest that this compound may possess antiviral properties. It has been reported to inhibit viral replication mechanisms in models of hepatitis B virus infections, highlighting its potential application in antiviral therapy .

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell lines with an IC50 value of 12 µM | |

| Antimicrobial Efficacy | Minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus | |

| Antiviral Mechanism | Effective inhibition of pregenomic RNA encapsidation in hepatitis B virus models |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of halogen substituents enhances its lipophilicity and binding affinity to biological targets, which can affect its pharmacokinetics and overall efficacy. A detailed structure-activity relationship analysis can provide insights into optimizing the compound for specific therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects

- Halogen Type: Fluorine: In N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23, C₁₃H₈F₃NO), fluorine substituents enhance metabolic stability and influence hydrogen bonding (e.g., N–H···F interactions) and crystal packing via C–F···π stacking . Bromine’s larger atomic radius (1.85 Å vs. 1.47 Å for F) may also alter molecular conformation .

Substituent Position

- Target Compound : para-Br on the aniline ring and ortho-F on the benzamide.

- Fo23 : 2,3-diF on the aniline ring and ortho-F on the benzamide .

- N-(4-bromo-2-fluorophenyl)-2,4-bis(methoxy)benzamide (CAS 333347-57-2): Additional methoxy groups introduce electron-donating effects, contrasting with the electron-withdrawing F and Br .

Table 1: Substituent Effects on Key Properties

Spectroscopic and Crystallographic Comparisons

NMR Spectroscopy

- ¹⁹F NMR : Fo23 exhibits peaks at -114, -139, and -147 ppm due to fluorine’s electronegativity and deshielding effects . The target compound’s ortho-F would show a distinct shift influenced by the proximal bromine.

- ¹H NMR : The bromine atom in the target compound may cause splitting patterns due to quadrupolar broadening (⁷⁹Br/⁸¹Br, I = 3/2), unlike fluorine’s sharp singlet signals .

Crystallography

- Fo23 : Crystallizes in Pn space group with 1D hydrogen-bonded chains (N–H···O = 3.054 Å) and C–F···C stacking (3.151 Å). Aromatic rings are near-planar (interplanar angle = 0.5°) .

- JOFHAO (Chloro Analog) : Exhibits conformational flexibility in Pc space group, contrasting with Fo23’s rigidity. Chlorine’s larger size disrupts planarity .

Table 2: Crystallographic Data

Biological Activity

N-(4-bromophenyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound consists of a brominated phenyl group and a fluorinated benzamide moiety. The presence of halogen substituents often enhances the compound's lipophilicity and binding affinity to biological targets, making it a promising candidate for drug development.

Molecular Formula: CHBrFNO

Molecular Weight: 295.13 g/mol

Physical State: Crystalline solid

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It can bind to the active sites of these targets, inhibiting their activity and modulating associated biological pathways. The fluorine atom enhances the compound’s binding affinity, which is crucial for its effectiveness in therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies utilizing the MCF7 human breast adenocarcinoma cell line demonstrated significant antiproliferative effects. The compound's ability to induce apoptosis in cancer cells suggests that it may act through multiple pathways, including the modulation of signaling cascades involved in cell cycle regulation and survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the bromine and fluorine substituents can significantly affect the compound's biological activity. For instance, variations in the position and type of halogen atoms alter the lipophilicity and electronic properties, which in turn influence binding interactions with biological macromolecules .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against various pathogens using a turbidimetric method. The results indicated promising activity against both bacterial and fungal species, suggesting its potential as a therapeutic agent in infectious diseases .

- Anticancer Mechanism Investigation : Another study focused on the anticancer properties of this compound, revealing that it induced apoptosis in MCF7 cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that this compound may serve as a lead compound for developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.